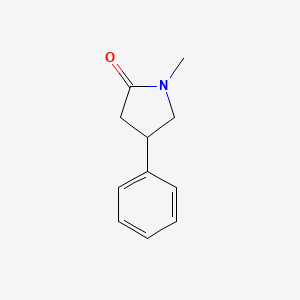
N1-Allylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-o-phenylenediamine is an organic compound characterized by the presence of an allyl group attached to the nitrogen atom of o-phenylenediamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Allylbenzene-1,2-diamine typically involves the reaction of o-phenylenediamine with allyl halides under basic conditions. A common method includes the use of sodium hydroxide or potassium carbonate as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: N-Allyl-o-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Allyl-o-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of polymers and as a precursor for various dyes and pigments.
Mécanisme D'action
The mechanism by which N1-Allylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
o-Phenylenediamine: A precursor to N1-Allylbenzene-1,2-diamine, used in the synthesis of heterocyclic compounds.
N-Methyl-o-phenylenediamine: Similar in structure but with a methyl group instead of an allyl group, leading to different reactivity and applications.
N-Ethyl-o-phenylenediamine: Another analog with an ethyl group, used in different synthetic applications.
Uniqueness: N-Allyl-o-phenylenediamine is unique due to the presence of the allyl group, which imparts distinct reactivity and allows for the formation of specific covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-N-prop-2-enylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7,10H2 |
Clé InChI |
SWGNLXUIEMABIK-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC=CC=C1N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8724575.png)







![4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide](/img/structure/B8724635.png)





